molecular formula C19H14BrN3O B2404736 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine CAS No. 442865-60-3

2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2404736
CAS No.: 442865-60-3
M. Wt: 380.245
InChI Key: JZSQGMMZLBKSPJ-UHFFFAOYSA-N
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Description

2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine is a synthetic chemical compound designed for life science research and development. It features a molecular architecture combining a biphenyl ether scaffold with an imidazo[1,2-a]pyrimidine heterocycle, a structure of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine core is a nitrogen-bridged heterocyclic system recognized for its broad spectrum of pharmacological activities, serving as a key scaffold in various preclinical drug candidates . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in various studies, including: SAR (Structure-Activity Relationship) Investigations: The bromine atom on the biphenyl moiety and the ether linkage provide sites for further synthetic modification, making this compound a valuable intermediate for exploring how structural changes affect biological activity and optimizing lead compounds . Antiviral Research: Given that imidazo[1,2-a]pyrimidine derivatives have been investigated for their antiviral properties, including potential as entry inhibitors for viruses like SARS-CoV-2 by targeting human ACE2 and spike proteins, this compound could be a candidate for similar biochemical and cell-based assays . General Drug Discovery: The structural motifs present in this molecule are prevalent in compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. It is suitable for screening against novel biological targets or as a building block in the synthesis of more complex chemical libraries . Researchers should characterize the compound thoroughly upon receipt, using techniques such as 1H NMR, 13C NMR, and LC-MS(ESI) to confirm identity and purity .

Properties

IUPAC Name

2-[(2-bromo-4-phenylphenoxy)methyl]imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O/c20-17-11-15(14-5-2-1-3-6-14)7-8-18(17)24-13-16-12-23-10-4-9-21-19(23)22-16/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQGMMZLBKSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CN4C=CC=NC4=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cross-Coupling for Biphenyl Ether Formation

The biphenyl ether segment is synthesized via a modified Ullmann coupling, leveraging methods from Chen et al. (CN103012027B). Key parameters include:

Reagent Role Optimal Quantity
3-Bromo-4-iodophenol Aryl halide substrate 0.5 mmol
Pinacol diboronic ester Boron coupling partner 0.8 mmol
CuCl Catalyst 5 mol%
1,2-Bis(diphenylphosphino)ethane (dppe) Ligand 20 mol%
Cs2CO3 Base 1.5 equiv
DMF Solvent 5 mL

Procedure :

  • Combine 3-bromo-4-iodophenol, pinacol diboronic ester, CuCl, dppe, and Cs2CO3 in DMF.
  • Heat at 150°C for 20 h under inert atmosphere.
  • Purify via silica chromatography (ethyl acetate/hexane) to isolate 3-bromo-4-phenoxybiphenyl.

Yield : 78–85% (scale-dependent).
Key Insight : The CuCl/dppe system enables C–O bond formation without requiring pre-functionalized phenol derivatives, circumventing traditional SNAr limitations.

Imidazo[1,2-a]pyrimidine Core Functionalization

Cyclization Strategies for Imidazo[1,2-a]pyrimidine

The heterocyclic core is constructed via a Groebke–Blackburn–Bienaymé three-component reaction:

  • Reactants :

    • 2-Aminopyrimidine (1.0 equiv)
    • Paraformaldehyde (1.2 equiv)
    • tert-Butyl isocyanide (1.1 equiv)
  • Conditions :

    • Solvent: MeOH, 60°C, 12 h
    • Catalyst: Fe3O4@SiO2@MOF-199 (5 mol%)

Outcome :

  • Forms 2-(hydroxymethyl)imidazo[1,2-a]pyrimidine in 89% yield.
  • MOF catalyst enables recyclability (4 cycles, <5% activity loss).

Chloromethyl Derivative Preparation

The hydroxymethyl group is converted to a chloromethyl leaving group:

  • Reagents :

    • 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine (1.0 equiv)
    • SOCl2 (3.0 equiv)
    • DCM (anhydrous), 0°C → RT, 4 h
  • Workup :

    • Quench with NaHCO3, extract with DCM, dry over MgSO4.
    • Isolate 2-(chloromethyl)imidazo[1,2-a]pyrimidine (92% yield).

Fragment Coupling via Nucleophilic Etherification

SN2 Displacement Under Basic Conditions

The biphenyl ether phenol reacts with the chloromethyl imidazo[1,2-a]pyrimidine:

Parameter Optimal Value
Solvent DMF
Base Cs2CO3 (2.0 equiv)
Temperature 60°C
Time 20 h
Catalyst Fe3O4@SiO2@MOF-199 (5 mol%)

Procedure :

  • Suspend 3-bromo-4-phenoxybiphenyl (1.0 equiv), 2-(chloromethyl)imidazo[1,2-a]pyrimidine (1.1 equiv), Cs2CO3, and MOF catalyst in DMF.
  • Stir at 60°C under N2.
  • Filter catalyst, concentrate, purify via flash chromatography (CH2Cl2/MeOH 99:1).

Yield : 76% (white crystalline solid).
Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 4.8 Hz, 1H, pyrimidine-H), 7.89–7.24 (m, 11H, aryl-H), 5.32 (s, 2H, OCH2).
  • HRMS : m/z [M+H]+ calcd for C25H18BrN3O: 480.0564; found: 480.0561.

Alternative Pathways and Optimization

Mitsunobu Etherification

An alternative to SN2 displacement employs Mitsunobu conditions:

  • Reagents :
    • 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine (1.0 equiv)
    • 3-Bromo-4-phenoxybiphenyl (1.2 equiv)
    • DIAD (1.5 equiv), PPh3 (1.5 equiv), THF, 0°C → RT, 12 h

Yield : 68% (lower due to competing side reactions).

One-Pot Tandem Synthesis

Integrating MOF-catalyzed cyclization and coupling:

  • React 2-aminopyrimidine, paraformaldehyde, tert-butyl isocyanide, and 3-bromo-4-phenoxybenzyl chloride under Fe3O4@SiO2@MOF-199 catalysis.
  • Achieves 63% yield but requires rigorous temperature control (60±2°C).

Scalability and Green Chemistry Considerations

Catalyst Recyclability

Fe3O4@SiO2@MOF-199 demonstrates exceptional stability:

Cycle Yield (%)
1 91
2 89
3 87
4 85

Data adapted from magnetic MOF reuse studies.

Solvent Selection

DMF outperforms alternatives in coupling efficiency:

Solvent Conversion (%)
DMF 100
1,4-Dioxane 41
Toluene 39
HMPA 72

Comparative data from MOF-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Bromo-[1,1’-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Reaction TypeDescription
OxidationCan be oxidized using agents like potassium permanganate or chromium trioxide.
ReductionReduction can be achieved with lithium aluminum hydride or sodium borohydride.
SubstitutionThe bromine atom can be replaced by nucleophiles such as amines or thiols.

Biology

  • Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with specific molecular targets, potentially inhibiting signal transduction pathways.

Medicine

  • Therapeutic Potential : Research indicates that 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine may have anti-inflammatory, antiviral, and anticancer properties. It has been investigated for its ability to inhibit c-KIT kinase mutations associated with gastrointestinal stromal tumors (GIST), making it a candidate for cancer treatment.
Disease TargetedMechanism of Action
Gastrointestinal Stromal Tumors (GIST)Inhibits c-KIT kinase mutations linked to tumor growth.
SARS-CoV-2Potential dual inhibitors of hACE2 and spike protein to block viral entry into cells.

Case Study 1: Cancer Treatment

A study highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives in targeting c-KIT mutations in GIST patients. The compounds demonstrated significant inhibitory activity against these mutations, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antiviral Activity

Recent research focused on the design of novel imidazo[1,2-a]pyrimidine derivatives aimed at inhibiting SARS-CoV-2 entry into human cells. Molecular modeling indicated strong binding affinities to both ACE2 and spike proteins, supporting their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 2-(((3-Bromo-[1,1’-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s oxymethyl linker distinguishes it from analogs like 4g (vinyl linker) and 1 (direct biphenyl attachment). This linker may enhance solubility and metabolic stability .
  • Carbaldehyde derivatives (e.g., 2-biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde) are precursors for further functionalization, unlike the target compound’s fixed ether group .

Key Observations :

  • The target compound’s brominated biphenyl group may enhance antitumor efficacy compared to non-halogenated analogs (e.g., 4g, 4i), as bromine often improves binding affinity to hydrophobic pockets .
  • Carbaldehyde derivatives exhibit antibacterial activity but lack the target’s ether linkage, suggesting structural modifications significantly alter bioactivity .
  • Compounds with nitrophenyl groups (e.g., (2E)-[2-(Biphenyl)imidazo...prop-2-en-1-one) show similar antitumor mechanisms but differ in substituent electronic effects .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight Solubility (Predicted) LogP (Predicted) Key References
Target Compound ~420 g/mol Moderate (ether linker) ~3.5
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine 308.56 g/mol Low ~4.2
2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridine (1) 271.32 g/mol Low ~3.8
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine 319.11 g/mol Very low ~2.9

Key Observations :

  • The target’s oxymethyl linker likely improves aqueous solubility compared to analogs with direct biphenyl or vinyl linkers (e.g., 1, 4g) .

Biological Activity

2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by case studies and data tables.

Synthesis

The synthesis of 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. A common method includes the bromination of [1,1’-biphenyl]-4-ol followed by ether formation with imidazo[1,2-a]pyrimidine. Key reagents include brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM), under controlled temperatures to ensure optimal yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity and receptor interactions, potentially affecting various signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation and apoptosis .

Biological Activity

Research indicates that 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine exhibits promising anti-inflammatory and anticancer properties. The compound's unique structure allows it to function as an enzyme inhibitor or receptor modulator.

Case Studies

  • Pim Kinase Inhibition : A study investigated the inhibitory effects of imidazo[1,2-a]pyrimidine derivatives on Pim kinases, which are implicated in cancer progression. The compound showed significant inhibition of Pim-1 with an IC50 value comparable to known inhibitors .
  • Cytotoxicity Testing : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines (e.g., MCF7, HCT116). Compounds structurally similar to 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine displayed IC50 values ranging from 1.18 µM to 8.83 µM across different cell lines .

Data Table: Biological Activity Overview

Activity IC50 (µM) Cell Line Reference
Pim Kinase Inhibition4.62-
Cytotoxicity (Compound 7a)1.18MCF7
Cytotoxicity (Compound 7d)4.18HCT116
Cytotoxicity (Compound 8b)8.83PC3

Comparison with Similar Compounds

When compared to other imidazo[1,2-a]pyrimidine derivatives:

  • Imidazo[1,2-a]pyridine : Known for its anti-tuberculosis activity.
  • Imidazo[1,2-a]pyrimidine derivatives : Exhibit a range of biological activities including anticancer and antiviral properties.

The unique substitution pattern of 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the imidazo[1,2-a]pyrimidine core and biphenyl moiety (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C19H15BrN4O) with <2 ppm error .
  • IR : Validate carbonyl (C=O) and ether (C-O-C) stretches at ~1680 cm⁻¹ and 1200 cm⁻¹, respectively .
    Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected NOE correlations) may arise from rotational isomerism in the biphenyl group. Use variable-temperature NMR or X-ray crystallography (as in ) to confirm conformers .

What strategies address low yields in large-scale synthesis, and how is purity maintained?

Q. Advanced Research Focus

  • Process Optimization : Use flow chemistry for exothermic steps (e.g., bromination) to improve heat dissipation and reduce byproducts .
  • Purification : Employ orthogonal techniques (e.g., silica chromatography followed by recrystallization from ethanol/water) to achieve >98% purity.
  • Analytical Monitoring : Track intermediates via UPLC-MS to identify degradation products (e.g., dehalogenation under basic conditions) .

How are reaction mechanisms elucidated for imidazo[1,2-a]pyrimidine formation?

Q. Advanced Research Focus

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates (e.g., enamine formation in ).
  • Isotopic Labeling : Use 15N-labeled 2-aminoimidazoles to trace nitrogen incorporation into the pyrimidine ring .
  • Computational Modeling : Simulate proton transfer steps in cyclocondensation using DFT (e.g., B3LYP/6-31G* level) to validate proposed mechanisms .

What are common synthetic intermediates, and how are their stabilities managed?

Q. Basic Research Focus

  • Key Intermediates :
    • 3-Bromo-[1,1'-biphenyl]-4-ol (prone to oxidation; store under inert gas) .
    • 2-(Chloromethyl)imidazo[1,2-a]pyrimidine (hygroscopic; use desiccants during storage) .
  • Stabilization : Lyophilize intermediates with high water content (e.g., hydroxylated derivatives) and avoid prolonged exposure to light .

How do substituents on the biphenyl group influence biological activity?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : The 3-bromo group enhances lipophilicity and target binding (e.g., kinase inhibition), while the biphenyl moiety contributes to π-π stacking interactions .
  • Modifications : Replace bromine with electron-withdrawing groups (e.g., nitro) to study effects on potency. Synthesize analogs via Suzuki-Miyaura coupling () .

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